Synthesis and characterization of 5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine
Synthesis and characterization of 5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed analytical characterization of 5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. This document outlines a robust and efficient synthetic protocol, starting from commercially available reagents, and delves into the critical aspects of structural elucidation and purity assessment using a suite of modern analytical techniques. The methodologies are presented with a focus on the underlying chemical principles and the rationale behind experimental choices, targeting researchers, chemists, and professionals in the field of drug discovery and development.
Introduction
The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, which serves as a versatile pharmacophore in the design of new therapeutic agents.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[2][3][4] The electronic properties of the ring system and its ability to act as a hydrogen bond acceptor and donor contribute to its frequent success in binding to various biological targets.
The target molecule, 5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine, incorporates a lipophilic 1-ethylpentyl substituent at the 5-position, a feature that can significantly influence its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed, field-proven methodology for its preparation and a multi-faceted analytical approach to ensure its structural integrity and purity, establishing a solid foundation for its potential application in further research and development.
Part I: Synthesis of 5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine
Principle of the Reaction
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most effectively achieved through the acid-catalyzed cyclodehydration of a carboxylic acid with thiosemicarbazide.[5][6][7] This reaction involves the initial formation of an acylthiosemicarbazide intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to form the stable 1,3,4-thiadiazole ring.
For the specific synthesis of the target compound, 2-ethylhexanoic acid is used as the carboxylic acid precursor. A mixed mineral acid medium, comprising sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), has been shown to be a particularly effective catalytic system for this transformation, providing improved yields compared to the use of either acid alone.[8]
Reaction Scheme:
Causality Behind Experimental Choices
-
Reactants:
-
2-Ethylhexanoic Acid: This commercially available branched-chain carboxylic acid directly provides the desired 1-ethylpentyl substituent.
-
Thiosemicarbazide: This molecule is the essential building block that provides the N-C-S backbone and the C2-amine functionality of the resulting thiadiazole ring.[3][9]
-
-
Catalyst System (H₂SO₄/PPA):
-
Polyphosphoric Acid (PPA): Acts as both a solvent and a powerful dehydrating agent, facilitating the removal of water and driving the equilibrium towards the cyclized product.
-
Sulfuric Acid (H₂SO₄): Serves as a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and promoting the initial nucleophilic attack by thiosemicarbazide. The synergistic effect of this mixture leads to efficient and high-yield cyclodehydration.[8]
-
Detailed Experimental Protocol
1. Preparation of the Acid Medium:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, carefully add polyphosphoric acid (PPA, ~70g).
-
Begin stirring and cool the flask in an ice-water bath to maintain a temperature between 10-15°C.
-
Slowly add concentrated sulfuric acid (H₂SO₄, ~25g) dropwise via the addition funnel, ensuring the temperature does not exceed 20°C.
2. Reaction Execution:
-
To the cooled and stirred acid mixture, add thiosemicarbazide (~0.1 mol) portion-wise, maintaining the temperature below 20°C.
-
Once the addition is complete, slowly add 2-ethylhexanoic acid (~0.1 mol) dropwise over 30 minutes, keeping the reaction temperature between 10-20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~500g) with vigorous stirring.
-
Neutralize the resulting acidic slurry by the slow addition of a 50% aqueous sodium hydroxide (NaOH) solution until the pH reaches 8-9. This step must be performed in an ice bath to manage the exothermic reaction.
-
The crude product will precipitate as a solid. Stir the slurry for an additional 30 minutes in the cold to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water until the filtrate is neutral.
4. Purification:
-
Dry the crude solid in a vacuum oven at 50°C.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or N,N-dimethylformamide (DMF)/water mixture, to yield pure 5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine as a crystalline solid.[10]
Synthesis Workflow Visualization
Caption: Workflow for the synthesis of 5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine.
Part II: Structural Elucidation and Purity Assessment
A rigorous characterization protocol is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Characterization Workflow Visualization
Caption: Integrated workflow for the characterization and purity analysis.
Spectroscopic and Spectrometric Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H-NMR identifies the chemical environment of hydrogen atoms, while ¹³C-NMR maps the carbon framework.
-
Expected Spectral Data: The spectra should be recorded in a suitable deuterated solvent like DMSO-d₆.[2][11]
| ¹H-NMR: Expected Data |
| Chemical Shift (δ, ppm) |
| ~7.10 |
| ~2.90 |
| ~1.60 - 1.75 |
| ~1.25 - 1.40 |
| ~0.85 - 0.95 |
| ¹³C-NMR: Expected Data |
| Chemical Shift (δ, ppm) |
| ~168.5 |
| ~158.0 |
| ~45.0 |
| ~32.0, ~29.5, ~22.5 |
| ~25.5 |
| ~14.0 |
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR measures the absorption of infrared radiation by the sample, causing molecular vibrations. It is highly effective for identifying the presence of specific functional groups.[1]
-
Expected Spectral Data:
| FT-IR: Expected Data |
| Wavenumber (cm⁻¹) |
| 3350 - 3100 |
| 2950 - 2850 |
| ~1640 |
| ~1520 |
| Absence |
3. Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.
-
Expected Data: For 5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine (C₉H₁₇N₃S), the calculated molecular weight is approximately 199.32 g/mol . The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at m/z ≈ 200.12.
Purity and Compositional Analysis
1. Elemental Analysis
-
Principle: This technique determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in the sample. The results are compared against the calculated theoretical values to confirm the empirical formula.
-
Data Table:
| Elemental Analysis: C₉H₁₇N₃S |
| Element |
| Carbon (C) |
| Hydrogen (H) |
| Nitrogen (N) |
| Sulfur (S) |
2. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is the definitive method for assessing the purity of chemical compounds in the pharmaceutical industry.[][13] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
-
Sample Methodology:
| HPLC: Sample Parameters |
| Parameter |
| Column |
| Mobile Phase |
| Flow Rate |
| Detector |
| Injection Volume |
-
Data Interpretation: A successful purification will result in a chromatogram showing a single major peak, with the purity calculated as the area of the main peak divided by the total area of all peaks, which should be ≥98%.
3. Melting Point Determination
-
Principle: A pure crystalline solid exhibits a sharp, well-defined melting point range. Impurities typically depress and broaden the melting point range.[14]
-
Procedure: A small amount of the dried, crystalline product is packed into a capillary tube and heated slowly in a calibrated melting point apparatus. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded.
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of 5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine via acid-catalyzed cyclodehydration. The causality behind the selection of reagents and conditions has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical workflow has been established, employing NMR, FT-IR, MS, Elemental Analysis, and HPLC to unequivocally confirm the structure and establish the high purity of the final compound. This rigorously synthesized and characterized molecule serves as a well-vetted building block for applications in medicinal chemistry and materials science.
References
-
A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. ResearchGate. Available at: [Link]
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
-
synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. SciELO. Available at: [Link]
-
Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. MDPI. Available at: [Link]
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available at: [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available at: [Link]
-
Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. Available at: [Link]
-
New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Scheme 67. Synthesis of 2-amino-5-carboxy-1,3,4-thiadiazine hydrobromide 163. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. ResearchGate. Available at: [Link]
- Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. Google Patents.
-
Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Semantic Scholar. Available at: [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis. Available at: [Link]
-
Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. Available at: [Link]
-
Determination of Heterocyclic Amines in Atmospheric Particles by Reversed Phase High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. Available at: [Link]
-
How do you perform purity analysis?. Chromatography Forum. Available at: [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. scielo.br [scielo.br]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 13. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 14. moravek.com [moravek.com]
